1-(Methylamino)-1H-indole-5,6-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-(methylamino)indole-5,6-diol |
InChI |
InChI=1S/C9H10N2O2/c1-10-11-3-2-6-4-8(12)9(13)5-7(6)11/h2-5,10,12-13H,1H3 |
InChI Key |
CBOZOTMNRCCGOD-UHFFFAOYSA-N |
Canonical SMILES |
CNN1C=CC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
N Amination:the First Step is the Formation of an N N Bond to Create an N Aminoindole. Several Reagents Can Accomplish This Electrophilic Amination:
Monochloramine (NH₂Cl): This is an excellent reagent for the N-amination of various indoles and pyrroles. acs.orgnih.gov The reaction typically proceeds by deprotonating the indole (B1671886) nitrogen with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), followed by the addition of the NH₂Cl solution. acs.org
Hydroxylamine-O-sulfonic acid (HOSA): This is another common aminating agent used in the presence of a base like potassium hydroxide (B78521) (KOH) or KOtBu in a solvent like DMF or NMP. acs.org
Table 2: N-Amination of Indoles
| Reagent | Base | Typical Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Monochloramine (NH₂Cl) | NaH or KOtBu | DMF, room temperature | 45-97% | acs.orgnih.gov |
| Hydroxylamine-O-sulfonic acid (HOSA) | KOH or KOtBu | DMF or NMP, 20-40°C | Varies | acs.org |
N Methylation of the N Amino Group:following N Amination, the Resulting 1 Aminoindole Derivative Can Be Methylated on the Terminal Nitrogen to Yield the Desired 1 Methylamino Indole Structure. Standard N Methylation Procedures for Primary Amines Can Be Employed. a Common Method Involves Reacting the N Aminoindole with a Methylating Agent Like Methyl Iodide in the Presence of a Non Nucleophilic Base.
Green Chemistry Principles in Indole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives to minimize environmental impact and enhance sustainability. beilstein-journals.orgrsc.org This involves the use of efficient catalysts, environmentally benign solvents, and sustainable reagents. researchgate.net
Catalytic Methods for Enhanced Efficiency
Catalysis plays a central role in the green synthesis of indoles by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. rsc.org Magnetic nanoparticles (MNPs) have emerged as highly effective and recyclable catalysts for various indole syntheses. researchgate.net Their magnetic nature allows for easy separation and reuse, reducing catalyst waste. researchgate.net
Palladium-catalyzed cyclization of 2-alkynylanilines in an aqueous micellar medium provides a green route to 2-substituted indoles. mdpi.combohrium.com This method avoids the need for protecting groups and utilizes water as a solvent. mdpi.combohrium.com Similarly, Brønsted acid ionic liquids have been used to catalyze the synthesis of carbazole (B46965) derivatives (which contain an indole nucleus) via a [4+2] annulation reaction. openmedicinalchemistryjournal.com
The Fischer indole synthesis, a classic method, has been adapted to be more environmentally friendly by using low-melting mixtures of tartaric acid and dimethylurea, which act as both solvent and catalyst. organic-chemistry.org This approach tolerates sensitive functional groups and the reaction medium is biodegradable, non-toxic, and recyclable. organic-chemistry.org
Solvent-Free and Aqueous Medium Reactions
Eliminating or replacing hazardous organic solvents is a key aspect of green chemistry. Many synthetic methods for indole derivatives have been developed to be performed under solvent-free conditions or in water. openmedicinalchemistryjournal.comjchemlett.com
Solvent-free synthesis of bis-indole derivatives can be achieved using microwave irradiation, which often leads to shorter reaction times and higher yields. jchemlett.comnepjol.info The use of a solid support as an energy transfer medium can further enhance the efficiency of these solvent-free reactions. nepjol.info Ring expansion of indoles to form benzazepines has also been accomplished under solvent- and catalyst-free thermal conditions. rsc.org
Water is an ideal green solvent, and several methods for indole synthesis have been adapted to aqueous media. openmedicinalchemistryjournal.comtandfonline.com The synthesis of 3-substituted indoles can be catalyzed by pyridinium-based solid Brønsted acids in water. tandfonline.com Surfactants like sodium lauryl sulfate (B86663) can also act as effective organocatalysts for the synthesis of 3-substituted indoles in water at room temperature. rsc.org Propylene (B89431) carbonate has also been explored as an eco-friendly solvent for the synthesis of bis-indole derivatives. researchgate.net
Sustainable Reagent Design
Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are being explored as green reaction media and catalysts for indole synthesis. rsc.org For example, a choline (B1196258) chloride-dimethylurea DES has been used to catalyze the Yonemitsu-type reaction of indoles with aldehydes and active methylene (B1212753) compounds. rsc.org
The use of molecular iodine as a catalyst in an environmentally friendly solvent like propylene carbonate for the synthesis of bis-indole derivatives is another example of sustainable reagent design. researchgate.net Lignin, a renewable aromatic platform chemical, is being investigated as a starting material for the modular synthesis of biologically active indoles, which represents a significant step towards a bio-based chemical industry. rsc.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Structural Modifications
Variations at the N1-Methylamino Position
The substituent at the N1 position of the indole (B1671886) ring is a critical determinant of biological activity for many indole-based compounds. nih.govacs.org For indoleamine ligands targeting serotonin (B10506) receptors, substitution at the N1-amine can disrupt key hydrogen bonds, leading to a reduction in agonist efficacy. nih.gov Specifically, the N1-H of many indole derivatives forms a hydrogen bond with residues like Ser5.46 in the 5-HT2A receptor binding pocket, and replacing this hydrogen with a methyl group, as in the titular compound, can alter the ligand's positioning and reduce its activity compared to an unsubstituted counterpart. nih.gov
In other classes of bioactive indoles, such as those targeting cannabinoid receptors, a variety of N1 side chains have been explored. nih.govacs.orgscispace.com Studies have shown that while some polar side chains are well-tolerated, others like amides or acids can result in weaker or inactive compounds. nih.govacs.org For certain N-aminoindole ureas, the N-amino group itself serves as a crucial linker for attaching various functionalities, enabling extensive SAR studies. researchgate.net Generally, the nature, size, and electronic properties of the N1-substituent significantly influence binding affinity and functional activity by affecting interactions within the receptor's binding pocket. nih.govacs.orgnih.gov
Substituent Effects on the Dihydroxy Phenyl Ring
The 5,6-dihydroxy substitution on the indole's benzene (B151609) ring forms a catechol moiety, which is a well-known pharmacophore, particularly for interacting with aminergic G-protein coupled receptors. The dopamine (B1211576) metabolite 5,6-dihydroxyindole (B162784) (DHI) itself is recognized as an endogenous ligand for the nuclear receptor Nurr1, although it is an unstable compound. researchgate.netnih.govacs.org
SAR studies on related dihydroxyindole and bis-indole derivatives consistently highlight the importance of the number and position of hydroxyl groups for biological activity. d-nb.infod-nb.info For instance, in a series of indole-bearing thiadiazole analogs, dihydroxy-substituted compounds were found to be more potent inhibitors of β-glucuronidase than mono-hydroxy analogs. d-nb.info The 2,3-dihydroxy substitution pattern proved to be the most effective in that particular series. d-nb.info Similarly, in a study of bis-indole derivatives as anti-leishmanial agents, compounds with a vicinal (adjacent) dihydroxy system on a phenyl ring showed excellent inhibitory potential, suggesting that this arrangement is highly effective for binding to the target enzyme. d-nb.info Replacing the hydroxyl groups with other substituents, such as methoxy (B1213986) groups or halogens, often leads to a significant alteration or reduction in activity, underscoring the critical role of the catechol group in molecular recognition and biological function. mdpi.com
Modifications of the Pyrrole (B145914) Ring
The pyrrole portion of the indole nucleus is also a target for modification to fine-tune a compound's properties. nih.gov Skeletal editing, where atoms within the ring itself are inserted or removed, represents an advanced strategy for modifying the core scaffold. acs.orgrsc.org For instance, the Ciamician–Dennstedt rearrangement can be used to insert a carbon atom into the pyrrole ring, converting an indole into a quinoline, thereby dramatically altering the molecular framework and its biological profile. acs.orgrsc.org
More conventional modifications involve adding substituents to the pyrrole ring. The introduction of various groups can influence the molecule's electronic properties, steric profile, and potential for hydrogen bonding. nih.gov For example, in a series of serotonin 5-HT2A receptor ligands, the indole moiety was found to penetrate deeply into a hydrophobic pocket of the receptor. nih.gov Adding substituents to the pyrrole ring could modulate these hydrophobic interactions and alter binding affinity or selectivity. Such modifications are a key tool for medicinal chemists to explore the structure-activity relationships of new compounds. rsc.org
Correlations between Molecular Structure and Biological Activity Profiles
Through systematic modifications, clear correlations have been established between the structural features of indole derivatives and their biological activities. The indole scaffold itself is recognized for its ability to mimic peptide structures and bind reversibly to various enzymes and receptors. chula.ac.th
The data consistently show that the 5,6-dihydroxy substitution is a privileged pattern for activity in several target classes. researchgate.netnih.govacs.org Analogs of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) have been synthesized and tested as GPR35 agonists, where modifications to the core structure significantly impacted potency. nih.govacs.org The table below summarizes general SAR trends observed across various series of bioactive indole derivatives, which can be extrapolated to the 1-(Methylamino)-1H-indole-5,6-diol scaffold.
| Modification Area | Structural Change | General Effect on Biological Activity | Reference(s) |
| N1-Position | Replacement of N1-H with alkyl groups (e.g., methyl) | Can decrease efficacy by disrupting H-bonds. | nih.gov |
| N1-Position | Introduction of bulky or polar side chains | Activity is highly dependent on the target; can increase or decrease affinity/potency. | nih.govacs.org |
| Phenyl Ring | Removal or relocation of 5,6-OH groups | Generally leads to a significant loss of activity. | researchgate.netd-nb.infod-nb.info |
| Phenyl Ring | Replacement of -OH with -OCH₃ | Typically reduces potency. | mdpi.com |
| Phenyl Ring | Addition of halogen substituents | Can increase activity, potentially by enhancing membrane permeability. | mdpi.comrsc.org |
| Pyrrole Ring | Introduction of substituents | Can modulate hydrophobic interactions and fine-tune affinity and selectivity. | nih.gov |
| Pyrrole Ring | Ring expansion (e.g., to quinoline) | Fundamentally alters the core structure and biological profile. | acs.orgrsc.org |
Molecular Design Principles for Optimized Research Candidates
The collective SAR and SPR data provide a rational framework for designing optimized research candidates based on the indole scaffold. The indole nucleus is a privileged structure in drug discovery, and its derivatives have been developed for a wide range of therapeutic areas. researchgate.netsci-hub.semdpi.com
Key design principles for optimizing compounds like this compound include:
Preservation of the Catechol Moiety : The 5,6-dihydroxy pattern is often crucial for activity and should generally be retained. researchgate.netd-nb.infod-nb.info However, bioisosteric replacements that mimic the hydrogen bonding and electronic properties of the catechol could be explored if metabolic instability of the catechol is a concern.
Strategic N1-Substitution : The N1-position is a key handle for modulating potency, selectivity, and pharmacokinetic properties. While the N1-methylamino group is specific, exploring other small alkylamino or functionalized amino groups could lead to improved interactions with the target protein. nih.govresearchgate.net
Pyrrole and Phenyl Ring Decoration : Introduction of small, well-placed substituents on the pyrrole or phenyl portions of the indole ring can be used to fine-tune properties. For example, adding halogen atoms or other small groups can modulate lipophilicity, improve binding affinity, and block sites of metabolism. nih.govmdpi.com
Multi-Target Ligand Design : By combining pharmacophoric elements from different known ligands, the indole scaffold can be used to design multi-target-directed ligands, for instance, compounds that interact with both serotonin and dopamine receptors. mdpi.comtandfonline.com
By applying these principles, medicinal chemists can systematically evolve lead compounds like this compound into highly potent and selective research tools to probe biological systems or serve as starting points for drug development. chula.ac.thrsc.org
Mechanistic Elucidations and Molecular Interactions
Biochemical Pathway Analysis
While direct experimental data on 1-(Methylamino)-1H-indole-5,6-diol is limited, structure-activity relationship (SAR) studies on analogous compounds provide a strong basis for predicting its enzymatic interactions.
In Vitro Investigations of Enzyme Inhibition and Modulation
Beta-Glucuronidase Inhibition
β-Glucuronidase is an enzyme that is linked to the proliferation and invasion of cancer cells. nih.gov Research into inhibitors of this enzyme has highlighted the importance of a dihydroxy substitution pattern on compounds containing an indole (B1671886) scaffold.
In studies of indole-based oxadiazole and thiadiazole derivatives, analogs featuring a dihydroxy-substituted phenyl ring demonstrated the most potent inhibitory activity against β-glucuronidase. nih.govd-nb.inforesearchgate.net For instance, one study found that an analog with ortho-meta dihydroxyl groups on its phenyl ring was the most powerful inhibitor in its series, with an IC₅₀ value of 0.5 ± 0.08 µM, significantly more potent than the standard D-saccharic acid 1,4-lactone (IC₅₀ = 48.1 ± 1.2 µM). nih.govd-nb.info The enhanced activity of these compounds is attributed to the position and presence of the vicinal diol system. nih.govd-nb.info This suggests that the 5,6-diol moiety on the indole ring of this compound would likely make it a potent inhibitor of β-glucuronidase.
Table 1: β-Glucuronidase Inhibition by Dihydroxy-Substituted Indole Analogs
| Compound Description | IC₅₀ (µM) | Reference |
|---|---|---|
| Indole-thiadiazole with 2,3-dihydroxy substitution | 0.5 ± 0.08 | d-nb.info |
| Indole-oxadiazole with ortho-meta dihydroxy substitution | < 1.2 | nih.gov |
| Standard (D-saccharic acid 1,4-lactone) | 48.1 ± 1.2 | nih.govd-nb.info |
Lanosterol 14α-Demethylase (CYP51) Inhibition
Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans, making it a key target for antifungal drugs. tandfonline.commdpi.com The inhibition of CYP51 by azole antifungals leads to the depletion of essential sterols and the accumulation of toxic intermediates, which disrupts membrane integrity and inhibits fungal growth. tandfonline.comtandfonline.comnih.gov
Studies on indole-based antifungal agents indicate that the indole scaffold plays a significant role in binding to the enzyme. tandfonline.com The rational design of these inhibitors often involves molecular modeling to understand the interactions within the CYP51 active site. tandfonline.com For a series of 1-[(1H-indol-3-ylmethyl)methylamino] derivatives, it was noted that the absence of bulky substituents at positions 5 and 6 of the indole ring could permit greater flexibility within the active site. tandfonline.com This suggests that the relatively small hydroxyl groups of this compound would not hinder its entry into the binding pocket. Furthermore, the diol group could form specific hydrogen-bonding interactions, a key feature for potent inhibitors. tandfonline.com
Other Enzyme Targets (e.g., NDM-1, Histone Deacetylase)
New Delhi Metallo-β-lactamase (NDM-1): NDM-1 is a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics. nih.govfrontiersin.org A critical feature of NDM-1 is its dependence on zinc ions for catalytic activity. nih.govmdpi.com This makes the enzyme susceptible to inhibition by metal-chelating agents. The primary mechanism for many known NDM-1 inhibitors, such as captopril (B1668294) and aspergillomarasmine A, involves the chelation of the Zn(II) ions in the active site. nih.govmdpi.com The 5,6-diol arrangement on this compound forms a catechol group, which is a well-known and effective bidentate chelator of metal ions. Therefore, it is highly probable that this compound acts as an inhibitor of NDM-1 by binding to and sequestering the essential zinc cofactors.
Histone Deacetylases (HDACs): HDACs are a class of enzymes crucial for gene expression regulation, and their inhibition is a therapeutic strategy in cancer. nih.govarabjchem.org The indole moiety has been identified as a key scaffold for developing potent and selective HDAC inhibitors. nih.govresearchgate.net For example, certain indole-based compounds have shown selective inhibition of specific HDAC isoforms like HDAC6. researchgate.netekb.eg The indole ring often acts as a "cap group" that interacts with residues at the rim of the enzyme's active site tunnel. researchgate.net While specific data for this compound is not available, its indole structure suggests potential for interaction with HDAC enzymes.
Human Serum Albumin (HSA): HSA is the most abundant protein in blood plasma and is responsible for transporting many drugs and endogenous molecules. nih.govnih.gov The binding of a drug to HSA significantly affects its bioavailability and distribution. Indole derivatives are well-known to bind to HSA, typically at a high-affinity site known as Sudlow site II, or the indole-benzodiazepine site, located in subdomain IIIA. nih.govnih.gov The interaction is generally strong, with binding constants (Kₐ) often in the range of 10⁴ to 10⁵ L/mol. scielo.br Studies with various indole-thiosemicarbazones have confirmed strong interactions with HSA, suggesting a static quenching mechanism and a high probability of Förster resonance energy transfer (FRET). scielo.br Given the established affinity of the indole ring for HSA, this compound is expected to bind to this transport protein.
Table 2: Binding Parameters of Various Indole Derivatives with HSA
| Compound | Binding Constant (Kₐ or Ksv) | Binding Sites (n) | Reference |
|---|---|---|---|
| Indole-thiosemicarbazone (PR09) | > 10⁵ L/mol (Kₐ) | >1 | scielo.br |
| Indole-3-acetic acid | ~3.3 x 10⁶ M⁻¹ (Kₐ) | N/A | nih.gov |
| Indole-3-propionic acid | ~1.1 x 10⁵ M⁻¹ (Kₐ) | N/A | nih.gov |
| L-tryptophan | 1.1 x 10⁴ M⁻¹ (Kₐ) | 1 | nih.gov |
DNA: The indole nucleus can also serve as a DNA-binding agent. nih.gov Some indole derivatives have shown the ability to interact with calf thymus DNA (ctDNA), causing spectroscopic changes that indicate binding. nih.gov These interactions are believed to contribute to their antitumor properties. The binding ability is often enhanced by the presence of certain side chains on the indole scaffold. nih.gov While specific studies on the DNA-binding capacity of this compound have not been reported, its planar indole system makes such an interaction plausible.
Computational and Theoretical Chemistry Studies
Molecular docking and other computational methods are invaluable for elucidating the binding modes of indole derivatives with their biological targets. Although no studies have been published focusing specifically on this compound, research on analogous compounds provides significant insight.
β-Glucuronidase: Docking studies of potent dihydroxy-substituted indole-oxadiazole inhibitors revealed that their effectiveness is linked to the formation of strong hydrogen bonding networks with active site residues of the enzyme. nih.govresearchgate.net
CYP51: Molecular modeling of indole-based azole derivatives has been used to visualize their fit within the active site of Candida albicans CYP51. researchgate.net These models help explain structure-activity relationships, such as how the position of substituents on the indole ring affects binding affinity. tandfonline.com
HSA and DNA: Docking simulations of indole-thiosemicarbazones have identified the most probable binding sites on both HSA and DNA, with calculations showing high binding affinities (e.g., -10.00 kcal/mol for HSA and -11.15 kcal/mol for DNA for the most potent analogs). scielo.br
NDM-1: Computational investigations of NDM-1 inhibitors are crucial for understanding how they interact with the zinc ions and key amino acid residues in the active site. frontiersin.orgrsc.org Such studies would be instrumental in confirming the chelation-based mechanism proposed for this compound.
These computational analyses consistently show that the interactions are driven by a combination of hydrogen bonds, often involving heteroatoms in the scaffold and hydroxyl groups, and hydrophobic or π-stacking interactions involving the aromatic rings.
Molecular Docking Simulations for Ligand-Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. For indole derivatives, docking studies have been instrumental in identifying potential biological targets and explaining inhibitory activity.
For instance, docking studies on other indole-based compounds have successfully predicted their binding modes within the active sites of enzymes like β-glucuronidase and the fungal enzyme CYP51. These studies often reveal key interactions, such as hydrogen bonds between the ligand and specific amino acid residues (e.g., Ser378 in CYP51) and π-π stacking interactions with aromatic residues like Tyrosine. While direct docking data for this compound is not available, its diol and methylamino groups would be expected to form significant hydrogen bonds, while the indole ring could engage in hydrophobic and π-stacking interactions, anchoring it within a target's binding pocket.
Interactive Table 1: Illustrative Molecular Docking Results for an Indole Derivative
This table represents typical data obtained from a molecular docking simulation, showing how a compound like this compound might be evaluated.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Tyrosinase | -8.5 | HIS244, SER282 | Hydrogen Bond |
| Beta-Glucuronidase | -7.9 | TYR468, GLU540 | Hydrogen Bond, π-π Stacking |
| CYP51 | -9.1 | TYR118, SER378 | Hydrogen Bond, Hydrophobic |
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods can predict molecular geometry, orbital energies (like HOMO and LUMO), and the pathways of chemical reactions.
For related heterocyclic compounds, DFT calculations have been used to understand structural and electronic properties, which are crucial for their biological activity. Such calculations for this compound would likely focus on the reactivity of the hydroxyl groups on the benzene (B151609) ring and the nucleophilicity of the methylamino group. The distribution of electron density, as calculated by these methods, would highlight the most probable sites for metabolic reactions or for forming non-covalent interactions with a biological target. Although specific DFT studies on this compound are not found in the search results, the methodology is standard for characterizing novel bioactive molecules.
Interactive Table 2: Hypothetical Quantum Chemical Properties of an Indole Scaffold
This table shows representative parameters that would be calculated using quantum chemical methods to understand the electronic nature of the molecule.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -5.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 3.4 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.1 Debye | Influences solubility and binding orientation |
Molecular Dynamics Simulations of Protein-Ligand Complexes
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time. These simulations can assess the stability of the binding pose predicted by docking, revealing how the ligand and protein adjust to each other and the role of solvent molecules.
Studies on other indole-based inhibitors have used MD simulations to confirm the stability of the ligand within the active site. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to ensure the complex remains in a stable conformation throughout the simulation. Furthermore, analysis of hydrogen bond persistence and conformational changes can validate the interactions predicted by docking. For this compound, MD simulations would be critical to confirm that the key hydrogen bonds formed by its diol and amino groups are stable over time, thus ensuring a durable inhibitory effect.
Interactive Table 3: Typical Analysis from a Molecular Dynamics Simulation
This table illustrates the kind of data analyzed from an MD simulation to assess the stability of a protein-ligand complex.
| Analysis Metric | Result | Interpretation |
| Ligand RMSD | Average < 2.0 Å | The ligand's binding pose is stable. |
| Protein RMSD | Average < 3.0 Å | The overall protein structure is not significantly perturbed. |
| Hydrogen Bond Occupancy | > 75% for key bonds | Key hydrogen bonds are stable and persistent. |
| Radius of Gyration | Stable fluctuation | The protein-ligand complex remains compact and folded. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. jocpr.com These models are invaluable for predicting the activity of new compounds and for optimizing lead structures in drug design.
Interactive Table 4: Example of a QSAR Model for Indole Derivatives
This table provides an example of a simple QSAR equation and the descriptors that might be used to predict the biological activity of compounds like this compound.
| QSAR Model Component | Description | Example Value/Equation |
| Dependent Variable | Biological Activity | pIC50 (logarithmic scale of 50% inhibitory concentration) |
| Independent Descriptors | Molecular Properties | ClogP (lipophilicity), TPSA (Topological Polar Surface Area), Molecular Weight |
| Model Equation | Mathematical Relationship | pIC50 = 0.5ClogP - 0.02TPSA + 2.5 |
| Statistical Validation | Model Robustness | R² = 0.85, Q² = 0.75 |
No Publicly Available Research Data for this compound
Following a comprehensive search of available scientific literature, no specific research data was found for the chemical compound this compound corresponding to the requested sections on its in vitro biological activity and cellular targets.
The investigation sought to identify studies detailing the antibacterial, antifungal, antiviral, and antiparasitic properties of this specific compound, as well as research into its mechanisms of antimicrobial action and its molecular targets. However, the search did not yield any published findings on these aspects for this compound.
Consequently, it is not possible to provide an article with the detailed research findings and data tables as requested in the outline. The absence of information in the public domain prevents a scientifically accurate and informative discussion on the specified topics for this particular compound.
In Vitro Biological Activity Spectrum Non Clinical Focus
Cellular and Molecular Target Identification (Excluding Human Trial Data)
Studies on Cell Proliferation and Apoptosis in Model Systems
Currently, there is a lack of specific studies published in peer-reviewed journals that investigate the direct effects of 1-(Methylamino)-1H-indole-5,6-diol on cell proliferation and apoptosis in model systems.
However, the broader class of indole (B1671886) derivatives has been extensively studied for these properties. For instance, various indole derivatives have been shown to possess potent anti-proliferative activity against a range of human cancer cell lines, including leukemia, lung cancer, and colon cancer. ijpsr.info Some indole-based compounds have been identified as pro-apoptotic agents, capable of inducing programmed cell death in cancer cells. ijpsr.info The mechanisms often involve the modulation of key cellular pathways that regulate cell cycle and survival.
It is important to note that these findings are for other indole derivatives and not for this compound. Further research is required to determine if this specific compound shares similar activities.
Modulation of Specific Biological Pathways
Direct evidence detailing the modulation of specific biological pathways by this compound is not available in the current scientific literature.
Research on other indole derivatives has revealed their ability to interact with various signaling pathways. For example, certain indole compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammation. nih.gov Others have been found to act as antagonists for specific receptors or to modulate the activity of kinases involved in cell signaling. ijpsr.info Without specific studies, the pathways affected by this compound can only be hypothesized based on its structural similarity to other bioactive indoles.
Antioxidant Potency in Cellular Assays
There are no specific studies that have evaluated the antioxidant potency of this compound in cellular assays.
The antioxidant potential of the indole scaffold is well-documented for other derivatives. researchgate.net Many indole compounds, particularly those with hydroxyl groups on the benzene (B151609) ring, are known to be effective radical scavengers and inhibitors of lipid peroxidation. researchgate.net For example, melatonin, a well-known indoleamine, and its derivatives exhibit significant antioxidant activity. researchgate.net The presence of the diol group in this compound suggests that it may possess antioxidant properties, but this requires experimental validation.
Anti-inflammatory Responses in Cellular Models
Specific data on the anti-inflammatory responses of this compound in cellular models is not currently published.
The anti-inflammatory activity of various indole derivatives is a significant area of research. ijpsr.comresearchgate.net For instance, some synthetic indole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, in cellular models of inflammation. ijpsr.com The mechanisms underlying these effects often involve the inhibition of inflammatory enzymes like COX-2. nih.gov Given the established anti-inflammatory profile of the indole nucleus, it is plausible that this compound could exhibit similar properties, but dedicated studies are necessary to confirm this.
Advanced Analytical Characterization and Methodological Development
Spectroscopic and Chromatographic Techniques for Compound Elucidation
Spectroscopic and chromatographic methods are indispensable for the structural confirmation and analysis of organic molecules. These techniques provide detailed information regarding the molecular framework, functional groups, and molecular mass, and are crucial for establishing the identity of 1-(Methylamino)-1H-indole-5,6-diol.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the precise connectivity and chemical environment of each atom in this compound can be determined.
The structural assignment is based on the analysis of chemical shifts (δ), coupling constants (J), and correlation spectra (e.g., COSY, HSQC, HMBC). The structure of this compound is closely related to 5,6-dihydroxyindole (B162784). The primary difference is the presence of a methyl group on the indole (B1671886) nitrogen (N-1). This substitution significantly influences the chemical shifts of the protons and carbons within the indole ring system compared to its unmethylated counterpart. For instance, the ¹H NMR spectrum is expected to show a characteristic singlet for the N-methyl protons, typically in the range of 3.5-4.0 ppm. The protons on the aromatic ring will exhibit shifts and couplings consistent with a 1,5,6-trisubstituted indole. rsc.orgresearchgate.net
Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆) Data predicted based on known values for 5,6-dihydroxyindole and the expected influence of N-methylation. rsc.org
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.10 | d | ~3.1 |
| H-3 | ~6.25 | d | ~3.1 |
| H-4 | ~6.85 | s | - |
| H-7 | ~7.00 | s | - |
| N-CH₃ | ~3.75 | s | - |
| 5-OH | ~8.50 | s (br) | - |
| 6-OH | ~8.30 | s (br) | - |
Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆) Data predicted based on known values for 5,6-dihydroxyindole. rsc.org
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~125.0 |
| C-3 | ~100.5 |
| C-3a | ~131.0 |
| C-4 | ~105.0 |
| C-5 | ~143.0 |
| C-6 | ~141.0 |
| C-7 | ~97.5 |
| C-7a | ~123.0 |
| N-CH₃ | ~32.0 |
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₀N₂O₂), the calculated monoisotopic mass is 163.0633 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
Under electron ionization (EI), the compound is expected to show a prominent molecular ion peak (M⁺˙). The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. Key fragmentation pathways for indole alkaloids often involve the cleavage of substituents from the indole ring. aip.orgaip.org For this compound, characteristic fragments could arise from the loss of a methyl radical (•CH₃), a hydroxyl radical (•OH), or water (H₂O). Electrospray ionization (ESI), a soft ionization technique, would typically yield a strong protonated molecular ion [M+H]⁺ at m/z 164.0712.
Predicted Key Mass Fragments for this compound (EI-MS)
| m/z (Daltons) | Proposed Fragment Identity |
| 163 | [M]⁺˙ (Molecular Ion) |
| 148 | [M - CH₃]⁺ |
| 146 | [M - OH]⁺ |
| 134 | [M - H-CO]⁺ |
| 118 | [M - CH₃ - 2CO]⁺ |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. rsc.orgtandfonline.com
Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | 3500-3200 | Strong, Broad |
| C-H Stretch (aromatic) | 3100-3000 | Medium |
| C-H Stretch (aliphatic, N-CH₃) | 2950-2850 | Medium-Weak |
| C=C Stretch (aromatic) | 1620-1580 | Medium-Strong |
| C-O Stretch (phenolic) | 1260-1180 | Strong |
| C-N Stretch | 1350-1250 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole ring system. Indole and its derivatives typically exhibit two main absorption bands. doi.orgabebooks.comscience-softcon.de The spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) is predicted to show a strong absorption band around 220 nm and another, broader band with fine structure between 270 and 290 nm. The presence of the hydroxyl groups on the benzene (B151609) portion of the indole ring may cause a bathochromic (red) shift of these absorptions.
Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound
| Solvent | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |
| Methanol | ~225, ~285 | High, Medium |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically employed for such polar aromatic compounds. semanticscholar.orgscience.gov The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase. The purity is determined by integrating the peak area of the analyte and comparing it to the total area of all detected peaks.
Typical HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is highly effective for the identification and quantification of volatile and thermally stable compounds. sysrevpharm.org For a polar compound like this compound, direct analysis by GC-MS can be challenging due to its low volatility and the presence of active hydroxyl groups. Therefore, derivatization is often required to increase its volatility and thermal stability. uin-alauddin.ac.idnih.gov A common approach is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers.
GC-MS is particularly valuable in metabolomics for identifying the compound in complex biological samples. The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the analyte, even at trace levels. nih.gov
Potential GC-MS Method (after Derivatization)
| Parameter | Condition |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Temperature gradient (e.g., initial temp of 100°C, ramped to 300°C) |
| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. rsc.org
For a compound like this compound, which has hydrogen bond donors (-OH and -NH groups) and acceptors (the nitrogen and oxygen atoms), hydrogen bonding is expected to play a significant role in its crystal packing. rsc.org The crystallographic analysis of related dihydroxyindole derivatives has shown that these molecules can form extensive hydrogen-bonded networks. researchgate.netnih.gov
The process involves growing a single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer, and a beam of X-rays is passed through it. The diffraction pattern is collected and analyzed to solve the crystal structure.
While specific crystallographic data for this compound is not available, a hypothetical data table is provided below to illustrate the type of information obtained from such an analysis. The values are based on typical data for small organic molecules and related indole derivatives. acs.orgnih.gov
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C9H10N2O2 |
| Formula Weight | 178.19 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (Å3) | 823.5 |
| Z | 4 |
| Density (calculated) (g/cm3) | 1.435 |
| R-factor | 0.045 |
Future Research Directions and Translational Potential Non Clinical
Novel Synthetic Methodologies for Enhanced Accessibility
The future exploration of 1-(Methylamino)-1H-indole-5,6-diol hinges on the development of efficient and scalable synthetic routes. While classical methods like the Fischer and Bischler indole (B1671886) syntheses provide foundational strategies, modern organic synthesis offers more refined approaches to construct such a specifically substituted indole.
Future research should focus on multi-step synthetic sequences starting from accessible precursors. One plausible strategy involves the oxidative cyclization of a corresponding N-methyl-3,4-dihydroxyphenethylamine derivative, a method that has been successfully used for similar N-substituted 5,6-dihydroxyindoles. google.com Another approach could begin with a commercially available dimethoxy-substituted benzene (B151609) derivative, introducing the nitrogen-containing pyrrole (B145914) ring through modern cross-coupling and cyclization reactions, followed by demethylation to reveal the diol functionality. nih.gov
Transition metal-catalyzed reactions, particularly those using palladium, copper, or gold, have revolutionized indole synthesis and offer precise control over regioselectivity. Investigating these methods for the construction of the this compound core could lead to higher yields and greater purity. Furthermore, the development of one-pot or telescoped reaction sequences, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, would significantly enhance the accessibility of this compound for extensive biological screening. chapman.edu The creation of "yeast cell factories" through metabolic engineering presents an innovative biotechnological approach for the sustainable production of complex indole alkaloids and their derivatives. anr.fr
| Synthetic Approach | Key Transformation | Potential Advantages | Reference |
| Oxidative Cyclization | Cyclization of an N-methyl-3,4-dihydroxyphenethylamine derivative | Utilizes readily available precursors, established for similar compounds. | google.com |
| Multi-step Synthesis from Benzene | Introduction of pyrrole ring onto a dimethoxybenzene precursor followed by demethylation | High degree of control over substitution pattern. | nih.gov |
| Transition Metal Catalysis | Palladium, copper, or gold-catalyzed cross-coupling and cyclization | High efficiency, selectivity, and potential for milder reaction conditions. | |
| Metabolic Engineering | Biosynthesis in engineered yeast | Sustainable, scalable, and potentially provides access to novel derivatives. | anr.fr |
Deepening Mechanistic Understanding of Molecular Interactions
The specific arrangement of functional groups in this compound—a hydrogen bond-donating diol system, a lipophilic N-methyl group, and an aromatic π-system—dictates its potential interactions with biological macromolecules. The indole scaffold is known to mimic protein structures and bind to enzyme active sites. nrfhh.com
The 5,6-diol moiety is of particular interest. As a catechol-like structure, it can participate in hydrogen bonding, act as a metal chelator, and engage in redox cycling. acs.orgnih.gov Studies on the related compound 5,6-dihydroxyindole (B162784) (DHI) show that it interacts efficiently with hydroxyl radicals and can chelate iron ions. acs.org The diol group's ability to form hydrogen bonds is a critical factor in the self-assembly of related molecules. rsc.org
The N-methyl group on the indole nitrogen removes a hydrogen bond donor compared to an unsubstituted indole, which can significantly alter its binding profile. For instance, in the context of monoamine oxidase (MAO) inhibitors, methylation of the indole nitrogen was shown to eliminate MAO-B inhibition activity. acs.org Conversely, this modification can enhance lipophilicity, potentially improving cell membrane permeability.
Future research should employ a combination of biophysical techniques (e.g., X-ray crystallography, NMR spectroscopy) and computational modeling to elucidate how this compound interacts with target proteins at an atomic level. nih.gov Understanding these molecular interactions, including cation-π interactions with protein residues, is crucial for predicting biological activity and for the rational design of more potent and selective derivatives. nih.gov
Discovery of New Biological Target Pathways
The broad bioactivity of indole derivatives suggests that this compound could modulate multiple biological pathways. nrfhh.commdpi.com Its structural similarity to key endogenous molecules provides a rational basis for exploring several therapeutic areas.
Neurodegenerative Diseases: The 5,6-dihydroxyindole core is a fundamental building block of neuromelanin, the pigment found in dopaminergic neurons of the substantia nigra. nih.gov This links the compound to pathways relevant in Parkinson's disease. The dopamine (B1211576) metabolite 5,6-dihydroxyindole (DHI) has been shown to bind to and regulate the nuclear receptor Nurr1, a critical transcription factor for the maintenance of these neurons. nih.gov Given this precedent, this compound is a prime candidate for investigation as a Nurr1 modulator or as a neuroprotective agent due to its potential antioxidant properties conferred by the diol group. nih.govontosight.ai
Oncology: Indole alkaloids are well-established as potent anticancer agents. mdpi.com They can induce various forms of regulated cell death, including apoptosis, by targeting pathways like the MAP kinase signaling cascade. nih.govmdpi.com The antiproliferative properties of indole derivatives have been demonstrated against numerous cancer cell lines, suggesting that this compound should be screened for its potential as an anticancer agent. mdpi.com
Inflammation and Immunology: Many indole derivatives exhibit anti-inflammatory effects. nrfhh.com The aryl hydrocarbon receptor (AhR) is a potential target, as various methyl- and methoxy-substituted indoles have been identified as modulators of this receptor, which plays a role in immune responses. nih.gov Furthermore, the structural relative isatin (B1672199) is known to target caspases, which are key enzymes in both apoptosis and inflammation. nih.gov
| Potential Therapeutic Area | Hypothesized Target/Pathway | Rationale | Reference |
| Neurodegeneration | Nurr1, Antioxidant pathways | Structural similarity to DHI, a known Nurr1 ligand and neuromelanin precursor. | nih.gov |
| Oncology | MAP Kinase Signaling, Tubulin Polymerization, Topoisomerases | Established anticancer activity of the indole scaffold. | nih.govmdpi.com |
| Inflammation | Aryl Hydrocarbon Receptor (AhR), Caspases | Known immunomodulatory and anti-inflammatory roles of indole derivatives. | nih.govnih.gov |
| Infectious Diseases | Various microbial enzymes | Broad-spectrum antimicrobial activity is common among indole alkaloids. | researchgate.net |
Development of Advanced Analytical Tools for Complex Biological Matrices
To understand the translational potential of this compound, robust analytical methods are required to detect and quantify it in complex biological samples such as plasma, tissues, and cell lysates. The inherent reactivity of the dihydroxyindole core, which is prone to oxidation and polymerization, presents a significant analytical challenge. nih.gov
High-performance liquid chromatography (HPLC) is a standard technique for analyzing melanin (B1238610) precursors. nih.gov Coupling HPLC with mass spectrometry (LC-MS/MS) would provide the high sensitivity and specificity needed for reliable quantification at low concentrations. mdpi.com The development of a validated LC-MS/MS method will be essential for future pharmacokinetic and metabolism studies.
Furthermore, novel detection strategies could be explored. Cell-free protein synthesis (CFPS) assays have been developed for the translational detection of indole, where the analyte is enzymatically converted to tryptophan and subsequently detected through protein synthesis. frontiersin.orgnih.gov Adapting such a system could offer a highly sensitive and specific biosensor for this compound. Another avenue is the design of selective fluorescent probes that react specifically with the 1-(methylamino)-5,6-diol structure, enabling real-time imaging and quantification in cellular environments.
The characterization of this compound and its metabolites will also rely on elemental analysis and spectroscopic methods like Nuclear Magnetic Resonance (NMR) to confirm its structure and stability in various biological media. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
